molecular formula C8H7N3OS B182041 5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 32058-76-7

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B182041
CAS No.: 32058-76-7
M. Wt: 193.23 g/mol
InChI Key: GTSDCSVJMSVSGX-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of anthranilic acid hydrazide with 1,1’-carbonyldiimidazole in tetrahydrofuran (THF). This reaction yields 5-(2-aminophenyl)-1,3,4-oxadiazole-2(3H)-one, which can be further converted to the thione derivative by heating above its melting point .

Another method involves the reaction of 1-o-aminobenzoyl-4,4-dimethylsemicarbazide with dimethylformamide (DMF), which eliminates methylamine and forms the desired oxadiazole compound .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can convert the thione group to other functional groups.

    Substitution: The amino group on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione, 5-(2-aminophenyl)- involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

5-(2-Aminophenyl)-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:

  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine

These compounds share the oxadiazole core structure but differ in their substituents, which can significantly affect their chemical and biological properties.

Properties

IUPAC Name

5-(2-aminophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,9H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSDCSVJMSVSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357898
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32058-76-7
Record name 1,3,4-Oxadiazole-2(3H)-thione, 5-(2-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-Aminophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WL8388TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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